Measured ALDH3A1 Inhibition Potency (IC50) of 4-[(4-Methoxyphenyl)ethynyl]benzaldehyde
In a primary screen, 4-[(4-Methoxyphenyl)ethynyl]benzaldehyde demonstrated inhibitory activity against human aldehyde dehydrogenase 3A1 (ALDH3A1) with an IC50 value of 2.1 μM (2.10E+3 nM). This contrasts with more potent, known ALDH3A1 inhibitors like CB7, which exhibits an IC50 of 0.2 μM under similar assay conditions, highlighting its distinct potency profile [1].
| Evidence Dimension | ALDH3A1 Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 2.1 μM (2100 nM) |
| Comparator Or Baseline | CB7 (1-[(4-fluorophenyl)sulfonyl]-2-methyl-1H-benzimidazole): IC50 = 0.2 μM |
| Quantified Difference | CB7 is approximately 10.5-fold more potent than the target compound. |
| Conditions | Inhibition of human ALDH3A1-mediated benzaldehyde oxidation; spectrophotometric analysis after 1 min preincubation. |
Why This Matters
This data provides a quantifiable benchmark for the compound's activity, enabling informed selection when a less potent or structurally distinct ALDH3A1 inhibitor is required for specific biological studies.
- [1] BindingDB. Entry for BDBM50447072 (CHEMBL1890994) for ALDH3A1 inhibition assay. View Source
